N-[2-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]prop-2-enamide
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Overview
Description
N-[2-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]prop-2-enamide is an organic compound that features a pyrazole ring substituted with two methyl groups and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]prop-2-enamide typically involves the condensation of 3,5-dimethylpyrazole with a pyridine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole or pyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a building block for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[2-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate biological pathways. Additionally, its structural features allow it to interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of N-[2-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]prop-2-enamide.
Pyridine derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
This compound is unique due to its combination of a pyrazole ring with a pyridine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-4-12(18)15-11-6-5-7-14-13(11)17-10(3)8-9(2)16-17/h4-8H,1H2,2-3H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJJKEHEZITTNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC=N2)NC(=O)C=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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